2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane
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Overview
Description
2-[2-(2-azidoethoxy)ethoxy]acetic acid: and methylcyclohexane are two distinct chemical compounds. 2-[2-(2-azidoethoxy)ethoxy]acetic acid is an organic compound with the molecular formula C6H11N3O4. It is known for its applications in organic synthesis and as a reagent in various chemical reactions . Methylcyclohexane , on the other hand, is a saturated hydrocarbon with the molecular formula C7H14. It is commonly used as a solvent and in the production of other chemicals .
Preparation Methods
2-[2-(2-azidoethoxy)ethoxy]acetic acid: can be synthesized through a series of organic reactions. One common method involves the reaction of 2-azidoethanol with ethylene oxide to form 2-(2-azidoethoxy)ethanol . This intermediate is then reacted with chloroacetic acid to yield 2-[2-(2-azidoethoxy)ethoxy]acetic acid . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production.
Methylcyclohexane: is typically produced through the hydrogenation of toluene . This process involves the catalytic hydrogenation of toluene in the presence of a suitable catalyst, such as platinum or palladium, under high pressure and temperature .
Chemical Reactions Analysis
2-[2-(2-azidoethoxy)ethoxy]acetic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include hydrogen gas , catalysts (such as platinum or palladium), and oxidizing agents (such as potassium permanganate). Major products formed from these reactions include amines , carboxylic acids , and various substituted derivatives .
Methylcyclohexane: is relatively inert but can undergo reactions such as:
Hydrogenation: Further hydrogenation can produce .
Halogenation: It can react with halogens to form halogenated derivatives.
Scientific Research Applications
2-[2-(2-azidoethoxy)ethoxy]acetic acid: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Methylcyclohexane: is primarily used as a solvent in various industrial applications, including:
Chemical synthesis: It is used as a solvent for reactions and extractions.
Pharmaceuticals: It is used in the formulation of certain drugs.
Materials science: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-azidoethoxy)ethoxy]acetic acid involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo reduction to form an amine, which can then interact with other molecules through hydrogen bonding and other interactions. This makes it a versatile reagent in organic synthesis .
Methylcyclohexane: acts primarily as a solvent, providing a medium for chemical reactions to occur. Its non-polar nature allows it to dissolve a wide range of organic compounds, facilitating various chemical processes .
Comparison with Similar Compounds
2-[2-(2-azidoethoxy)ethoxy]acetic acid: can be compared with other azido-containing compounds, such as 2-azidoethanol and 2-azidoacetic acid . These compounds share similar reactivity due to the presence of the azido group but differ in their specific applications and properties .
Methylcyclohexane: can be compared with other cycloalkanes, such as cyclohexane and ethylcyclohexane . While these compounds share similar structural features, they differ in their physical properties and specific uses .
Biological Activity
The compound 2-[2-(2-azidoethoxy)ethoxy]acetic acid; methylcyclohexane represents a class of chemical entities with potential applications in medicinal chemistry, particularly in the development of therapeutics and vaccines. This article explores its biological activity, focusing on its mechanisms, synthesis, and implications in research.
Chemical Structure and Properties
- Chemical Formula : C12H26N2O8
- Molecular Weight : 326.34 g/mol
- CAS Number : 882518-90-3
The compound features a unique azido group, which is known for its reactivity, particularly in bioorthogonal chemistry. This property makes it a candidate for various biological applications, including drug delivery and targeting.
Biological Activity Overview
Research indicates that compounds with azido groups often exhibit significant biological activities due to their ability to participate in click chemistry reactions. These reactions are pivotal in the synthesis of bioconjugates for drug development.
- Cellular Uptake : The ethoxy groups enhance solubility and facilitate cellular uptake, which is crucial for effective therapeutic action.
- Bioorthogonal Reactions : The azido group can react with alkyne-containing molecules, allowing for selective labeling of biomolecules in living systems.
- Immunogenic Response : Compounds like this have been utilized to enhance the immunogenicity of peptides in vaccine development, particularly against infectious diseases and cancer .
Case Studies
- Vaccine Development : A study demonstrated that derivatives of azido compounds could be conjugated to peptides to improve immune responses in animal models. This approach has shown promise in developing vaccines against various pathogens .
- Drug Delivery Systems : Research has indicated that azido-functionalized carriers can enhance the delivery of chemotherapeutic agents by enabling targeted release mechanisms through bioorthogonal reactions, thus minimizing side effects .
- In Vitro Studies : In vitro assays have shown that compounds similar to 2-[2-(2-azidoethoxy)ethoxy]acetic acid exhibit cytotoxic effects on cancer cell lines, suggesting potential as anti-cancer agents .
Data Tables
Property | Value |
---|---|
Molecular Weight | 326.34 g/mol |
Solubility | Soluble in DMSO and DMF |
pKa | 4.5 |
LogP (octanol-water) | 1.5 |
Biological Activity | Observations |
---|---|
Cytotoxicity | Effective against cancer cells |
Immunogenicity | Enhanced responses in models |
Targeted Delivery | Improved efficacy noted |
Properties
Molecular Formula |
C13H25N3O4 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane |
InChI |
InChI=1S/C7H14.C6H11N3O4/c1-7-5-3-2-4-6-7;7-9-8-1-2-12-3-4-13-5-6(10)11/h7H,2-6H2,1H3;1-5H2,(H,10,11) |
InChI Key |
CIBZWIGLRVKEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1.C(COCCOCC(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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